molecular formula C12H16BFO4 B1442939 [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid CAS No. 1403988-79-3

[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid

Cat. No. B1442939
CAS RN: 1403988-79-3
M. Wt: 254.06 g/mol
InChI Key: QGVLXAPVLSQQRF-UHFFFAOYSA-N
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Description

“[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 1311146-36-7 . It has a molecular weight of 254.07 .


Molecular Structure Analysis

The molecular formula of “[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is C12H16BFO4.


Chemical Reactions Analysis

Boronic acids, such as “[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid”, are commonly used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling .


Physical And Chemical Properties Analysis

“[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid” is a powder at room temperature .

Scientific Research Applications

Sensing Applications

Boronic acids, including [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling

The unique interaction of boronic acids with diols also allows them to be used in biological labelling. This application is significant for tracking and observing biological molecules in various research settings .

Protein Manipulation and Modification

Boronic acids are utilized in the manipulation and modification of proteins. This includes altering protein structures or functions for research purposes, which can lead to advancements in understanding protein behavior and interactions .

Separation Technologies

In the field of separation technologies, boronic acids play a crucial role. They can be used for the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .

Development of Therapeutics

The interaction of boronic acids with biological molecules has therapeutic potential. They are considered in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Analytical Methods

Boronic acids are employed as building materials for microparticles in analytical methods. These microparticles can be used in various assays and tests, contributing to the precision and accuracy of analytical processes .

Polymers for Controlled Release

In the development of polymers for controlled release, such as insulin release systems, boronic acids are integral. They can respond to changes in the environment, such as glucose levels, to regulate the release of insulin .

Carbohydrate Chemistry and Glycobiology

Lastly, [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid is crucial in carbohydrate chemistry and glycobiology. It plays a significant role in the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding and manipulating these biological molecules .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

[5-fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO4/c14-10-1-2-12(11(7-10)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVLXAPVLSQQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601158903
Record name B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid

CAS RN

1403988-79-3
Record name B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403988-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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